Beclomethasone 17-Propionate-d5

Bioanalysis Method Validation Stable Isotope Labeling

This Beclomethasone 17-Propionate-d5 reference standard is the deuterated active metabolite, essential for precise LC-MS/MS quantification in bioanalytical studies. Procure this high-purity, stable isotope-labeled compound to improve accuracy in method validation, pharmacokinetic, and pharmacodynamic assays where unlabeled B-17-MP is insufficient.

Molecular Formula C25H33ClO6
Molecular Weight 465.0 g/mol
CAS No. 5534-18-9
Cat. No. B195419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclomethasone 17-Propionate-d5
CAS5534-18-9
SynonymsBeclomethasone-17-monopropionate;  9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17-propanoate;  9-Chloro-11,21-dihydroxy-16-methyl-17-propionyloxypregna-1,4-diene-3,20-dione;  (11,16)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pre
Molecular FormulaC25H33ClO6
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
InChIInChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
InChIKeyOHYGPBKGZGRQKT-XGQKBEPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Beclomethasone 17-Propionate-d5 (CAS 5534-18-9): Deuterated Active Metabolite Standard for Quantitative Analytical Workflows


Beclomethasone 17-Propionate-d5 (Beclomethasone-17-monopropionate-d5, 17-BMP-d5) is a stable isotope-labeled analog of Beclomethasone 17-propionate, the principal pharmacologically active metabolite of the glucocorticoid prodrug Beclomethasone dipropionate (BDP) [1]. It is supplied as a fully characterized reference standard, typically with HPLC purity ≥98% and isotopic enrichment of 98 atom% D , for use as an internal standard in LC-MS/MS and GC-MS bioanalytical method development and validation .

Why Beclomethasone 17-Propionate-d5 Cannot Be Replaced by Non-Deuterated or Other Class Analogs for Validated Quantification


In quantitative LC-MS/MS workflows for Beclomethasone 17-propionate, substitution with the non-deuterated analyte or an alternative internal standard is analytically unacceptable. The use of a co-eluting, isotopically distinct internal standard is required to correct for matrix effects and ion suppression/enhancement that vary between samples, ensuring method accuracy and precision as mandated by bioanalytical method validation guidelines (e.g., FDA, EMA) [1]. While other deuterated glucocorticoids like Betamethasone-d10 are available, their use introduces a structural mismatch in ionization efficiency and chromatographic behavior relative to the 17-BMP analyte, introducing systematic quantification bias [2]. Therefore, Beclomethasone 17-Propionate-d5, with a mass shift of +5 Da (C25H28D5ClO6, MW 470.01) versus the unlabeled analyte (C25H33ClO6, MW 464.98), provides the optimal matched internal standard for robust method performance .

Quantitative Differentiation of Beclomethasone 17-Propionate-d5: Evidence for Analytical Selection


Isotopic Enrichment and Chemical Purity for Reliable LC-MS/MS Internal Standard Performance

Beclomethasone 17-Propionate-d5 is specified with a minimum chemical purity of 95% by HPLC and an isotopic enrichment of 98 atom% D . This high level of deuterium incorporation (5 deuterium atoms at the 17-propionate position) ensures a minimal isotopic distribution overlap (<2% contribution from the unlabeled M+0 isotopologue) with the analyte signal at the monitored m/z for Beclomethasone 17-propionate, which is critical for achieving a linear calibration curve and accurate quantification at low concentrations [1].

Bioanalysis Method Validation Stable Isotope Labeling

Molecular Weight Offset Versus Betamethasone-d10 as an Alternative Internal Standard

When used as an LC-MS/MS internal standard, Beclomethasone 17-Propionate-d5 provides a mass difference of +5 Da from the target analyte (MW 470.01 vs. 464.98) . In comparison, a structurally distinct alternative internal standard such as Betamethasone-d10 (a commonly used deuterated glucocorticoid) has a different retention time and ionization efficiency in electrospray ionization (ESI) due to its distinct molecular structure, which can lead to differential matrix effects and quantification inaccuracies [1].

Bioanalysis Mass Spectrometry Internal Standard Selection

Regulatory-Compliant Reference Standard for Pharmacopeial Traceability

Beclomethasone 17-Propionate-d5 is supplied as a fully characterized reference standard that is compliant with regulatory guidelines and intended for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. It is offered with comprehensive characterization data and can be used as a reference standard with possible traceability to pharmacopeial standards such as USP or EP , a feature not universally guaranteed for all commercially available deuterated glucocorticoid standards.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Potency of the Unlabeled Active Metabolite (Beclomethasone 17-Propionate) as a Glucocorticoid Receptor Agonist

While Beclomethasone 17-Propionate-d5 is an analytical standard, its unlabeled counterpart is the active moiety with a well-characterized pharmacological profile. It exhibits a 13-fold higher binding affinity for the glucocorticoid receptor (GR) compared to the prodrug Beclomethasone dipropionate (BDP) . In functional cellular assays using COPD lung macrophages, Beclomethasone 17-Propionate inhibits LPS-stimulated pro-inflammatory cytokine production with EC50 values of 0.01 nM for TNF-α, 0.05 nM for IL-6, and 0.1 nM for CXCL8 [1].

Pharmacodynamics Inflammation COPD

Optimal Application Scenarios for Beclomethasone 17-Propionate-d5 Based on Quantitative Differentiation


LC-MS/MS Method Development and Validation for Beclomethasone 17-Propionate in Biological Matrices

The primary application for Beclomethasone 17-Propionate-d5 is as the matched internal standard in LC-MS/MS assays for quantifying the active metabolite Beclomethasone 17-Propionate in plasma, serum, urine, or tissue homogenates. Its +5 Da mass shift and high isotopic purity (98 atom% D) enable robust compensation for matrix effects and extraction variability, ensuring accurate and precise quantification required for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of inhaled Beclomethasone dipropionate therapies .

Pharmacopeial Impurity Profiling and Quality Control of Beclomethasone Dipropionate API and Drug Products

In pharmaceutical QC laboratories, Beclomethasone 17-Propionate-d5 serves as a reference standard for identifying and quantifying Beclomethasone 17-propionate as a specified impurity (e.g., EP Impurity H) or as the active moiety in Beclomethasone dipropionate formulations. Its use is supported by vendor-provided comprehensive characterization data, facilitating compliance with USP and EP monograph requirements and supporting Abbreviated New Drug Application (ANDA) submissions [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

This deuterated standard is essential for in vitro studies investigating the metabolism of Beclomethasone dipropionate to its active metabolite by human esterases and cytochrome P450 enzymes. By using Beclomethasone 17-Propionate-d5 as an internal standard, researchers can accurately quantify the formation rate of 17-BMP in hepatocyte or subcellular fraction incubations, enabling precise determination of enzyme kinetics (Km, Vmax) and assessment of potential DDIs that may alter prodrug activation [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Inhaled Corticosteroids

For advanced clinical pharmacology studies, the accurate quantification of systemic exposure to the active metabolite Beclomethasone 17-Propionate using Beclomethasone 17-Propionate-d5 as an internal standard is critical for establishing PK/PD relationships. The resulting high-quality concentration-time data, combined with known GR binding affinity (13-fold > BDP) and functional EC50 values (0.01-0.1 nM for cytokine suppression) [3], supports the development of predictive models linking inhaled dose to pulmonary anti-inflammatory effect and systemic side effects.

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